2-(3-Phenylpropyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Phenylpropyl)piperidine is an organic compound with the molecular formula C14H21N. It consists of a piperidine ring substituted with a 3-phenylpropyl group. This compound is part of the piperidine family, which is known for its significant role in the synthesis of various pharmaceuticals and biologically active molecules .
Mechanism of Action
Target of Action
2-(3-Phenylpropyl)piperidine, a piperidine derivative, has been found to exhibit significant anticancer potential . The primary targets of this compound are cancer cells, particularly those involved in breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Mode of Action
The compound interacts with its targets by modulating several crucial signaling pathways essential for the establishment of cancers . It reduces the level of Bcl-2 and increases the level of Bax-2, leading to a high Bax:Bcl-2 ratio. This ratio initiates caspase 9/3 dependent apoptosis in cancer cells . In addition to maintaining a high Bax:Bcl-2 ratio, it also down-regulates CD31 expression and inhibits the G1/S phase transition of the cell cycle .
Biochemical Pathways
The compound affects several biochemical pathways. It regulates signaling pathways such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc . These pathways are crucial for the survival and proliferation of cancer cells. By modulating these pathways, the compound inhibits cell migration and helps in cell cycle arrest, thereby inhibiting the survivability of cancer cells .
Result of Action
The molecular and cellular effects of the compound’s action include the initiation of apoptosis in cancer cells, inhibition of cell migration, and cell cycle arrest . These effects lead to a decrease in the survivability of cancer cells, thereby exhibiting its anticancer potential .
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives, such as 2-(3-Phenylpropyl)piperidine, can interact with various enzymes and proteins
Cellular Effects
Piperidine derivatives have been shown to have potential anticancer properties, suggesting that they may influence cell function
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression
Metabolic Pathways
Piperidine derivatives are known to be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Phenylpropyl)piperidine typically involves the reaction of piperidine with 3-phenylpropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow reactions. This method allows for better control over reaction conditions and yields, making it more efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Phenylpropyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(3-Phenylpropyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: It serves as a precursor for the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Piperine: An alkaloid found in black pepper with a similar piperidine ring but different substituents.
Matrine: An alkaloid with two fused piperidine rings, known for its antiviral and anticancer properties.
Uniqueness: 2-(3-Phenylpropyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylpropyl group enhances its lipophilicity and ability to cross biological membranes, making it a valuable compound in drug development .
Properties
IUPAC Name |
2-(3-phenylpropyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-2-7-13(8-3-1)9-6-11-14-10-4-5-12-15-14/h1-3,7-8,14-15H,4-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYMFYBXXDGLJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.